Isopropyl 1H-imidazole-4-carboxylate
Description
Contextualization within Imidazole (B134444) Ester Chemistry
Isopropyl 1H-imidazole-4-carboxylate belongs to the broader class of imidazole esters. The imidazole nucleus is a fundamental structural motif found in many biologically significant molecules, including the amino acid histidine and the hormone histamine. lifechemicals.comwikipedia.org This ring system is amphoteric, meaning it can act as both a weak acid and a weak base. wikipedia.org The presence of the imidazole ring in a molecule can facilitate interactions with biological targets, such as enzymes and receptors, often through hydrogen bonding or coordination with metal ions. nih.govmedchemexpress.com
Imidazole derivatives are considered "privileged structures" in medicinal chemistry because they are featured in numerous marketed drugs with a wide range of therapeutic applications, including antifungal, anti-inflammatory, anticancer, and antibacterial agents. nih.govmdpi.comnih.gov The ester functional group, in this case, an isopropyl carboxylate, modifies the polarity and reactivity of the imidazole core. Esters are common intermediates in organic synthesis, often used to protect a carboxylic acid group or to be converted into other functional groups. The specific type of ester can influence the compound's solubility and reaction kinetics. The combination of the biologically active imidazole core with the synthetically versatile ester group makes imidazole esters like this compound valuable tools for researchers developing new molecules.
Significance as a Versatile Synthetic Intermediate
The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. chemimpex.com Its structure contains multiple reactive sites that can be chemically modified, allowing it to serve as a starting point for the synthesis of more complex, high-value molecules. The stability and ease of handling of the compound make it an attractive choice for streamlining synthetic processes. chemimpex.com
Researchers utilize it as a key building block in the development of novel pharmaceuticals, particularly in creating antifungal and antimicrobial agents. chemimpex.com The imidazole ring system is a crucial component for the biological activity of these target molecules. Furthermore, it is employed in the formulation of agrochemicals, such as pesticides and herbicides, contributing to the efficacy of crop protection products. chemimpex.com In the field of materials science, this compound finds application in the development of advanced materials, including specialized polymers and coatings, where its unique chemical properties can enhance durability and performance. chemimpex.com The ester group can be hydrolyzed to form the corresponding carboxylic acid, 1H-imidazole-4-carboxylic acid, which is another important building block, particularly for creating ligands used in the construction of metal-organic frameworks and coordination polymers. nih.govnih.govgoogle.com
Overview of Key Academic Research Areas
Academic research involving this compound and related imidazole esters spans several key scientific disciplines. These areas leverage the compound's unique structural and chemical properties for various applications.
Pharmaceutical and Medicinal Chemistry : This is the most prominent area of research for imidazole derivatives. This compound serves as a key intermediate in the synthesis of a variety of potential pharmaceuticals. chemimpex.com Research is focused on developing new anti-inflammatory, anti-cancer, antifungal, and antimicrobial agents. chemimpex.comnih.gov The imidazole core is a well-established pharmacophore, and modifying its structure with side chains derived from intermediates like this one is a common strategy in drug discovery. mdpi.com
Agrochemical Science : The compound is used in the formulation of modern agricultural chemicals. chemimpex.com Research in this area aims to create more effective and selective pesticides and herbicides to improve crop yields and protection. chemimpex.com
Materials Science and Polymer Chemistry : Scientists in this field use intermediates like this compound to synthesize new polymers and coatings. chemimpex.com The imidazole moiety can introduce desirable properties such as thermal stability, conductivity, or the ability to coordinate with metals, leading to materials with advanced performance characteristics.
Biochemical Research : In biochemistry, the compound is employed in studies of enzyme activities and metabolic pathways. chemimpex.com Its structural similarity to natural molecules like histidine allows it to be used as a probe or precursor in investigating biological processes, which can provide insights for developing new therapeutic targets. chemimpex.com
Coordination Chemistry : While the ester itself is typically a precursor, the corresponding 1H-imidazole-4-carboxylic acid (derived from hydrolysis of the ester) is widely used as a ligand to construct metal complexes and coordination polymers. nih.govnih.gov These materials are investigated for their interesting topologies and potential applications in areas like catalysis, gas storage, and magnetism. nih.gov
Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀N₂O₂ | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 154.17 g/mol | chemimpex.comsigmaaldrich.com |
| CAS Number | 82998-18-3 | chemimpex.comsigmaaldrich.com |
| Appearance | Colorless to pale yellow liquid | chemimpex.com |
| Density | 1.098 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.467 | sigmaaldrich.com |
| Storage Temperature | 2-8°C | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
propan-2-yl 1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)11-7(10)6-3-8-4-9-6/h3-5H,1-2H3,(H,8,9) |
InChI Key |
LZZHUQKJWKRUOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN=CN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for Isopropyl 1h Imidazole 4 Carboxylate
Diverse Synthetic Routes to Imidazole-4-carboxylates
The construction of the imidazole-4-carboxylate scaffold can be achieved through numerous synthetic routes. These strategies can be broadly categorized by the final step of the synthesis—such as the formation of the ester group on a pre-existing imidazole (B134444) ring—or by the method used to assemble the imidazole ring itself from acyclic precursors.
Direct Esterification and Transesterification Approaches
Direct esterification and transesterification represent the most straightforward methods for preparing Isopropyl 1H-imidazole-4-carboxylate, assuming the precursor, 1H-imidazole-4-carboxylic acid, is available.
Direct Esterification: This approach typically involves the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comathabascau.ca In this case, 1H-imidazole-4-carboxylic acid is reacted with an excess of isopropanol (B130326) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the isopropyl ester, isopropanol is often used as the solvent to ensure it is in large excess. masterorganicchemistry.commasterorganicchemistry.com The removal of water as it is formed, for instance, by using a Dean-Stark apparatus, can also shift the equilibrium to favor the product. masterorganicchemistry.com
Transesterification: This method is useful when an ester of 1H-imidazole-4-carboxylic acid, other than the isopropyl ester (e.g., methyl or ethyl ester), is more readily available. Transesterification involves the reaction of this precursor ester with isopropanol, typically in the presence of an acid or base catalyst. organic-chemistry.org Catalysts such as scandium(III) triflate and silica (B1680970) chloride have been shown to be effective for the transesterification of various carboxylic esters. organic-chemistry.org Microwave irradiation has also been employed to reduce reaction times significantly. organic-chemistry.orgui.ac.id
| Method | Reactants | Typical Catalysts | Key Conditions | Reference |
|---|---|---|---|---|
| Direct Esterification (Fischer) | 1H-imidazole-4-carboxylic acid + Isopropanol | H₂SO₄, TsOH, HCl | Excess isopropanol (as solvent), heat, possible water removal. | masterorganicchemistry.com, masterorganicchemistry.com |
| Transesterification | Alkyl 1H-imidazole-4-carboxylate (e.g., ethyl ester) + Isopropanol | Acid (e.g., Sc(OTf)₃) or Base (e.g., KOH) | Heat, catalyst. Microwave irradiation can accelerate the reaction. | ui.ac.id, organic-chemistry.org |
Cycloaddition Reactions in Imidazole Ring Formation
Cycloaddition reactions provide a powerful and convergent approach to constructing the imidazole ring system directly with the desired carboxylate functionality. These reactions often involve the formation of multiple carbon-nitrogen bonds in a single step.
One prominent strategy is the [3+2] cycloaddition. For example, the reaction between two different isocyanides can be catalyzed by copper to produce imidazole products. researchgate.net A related and widely used method involves the cycloaddition of α-isocyanoacetates with imidoyl chlorides, which serves as a key step in synthesizing 1,5-disubstituted-1H-imidazole-4-carboxylate esters. nih.gov Another approach utilizes the reaction of benzimidates with 2H-azirines, catalyzed by zinc chloride, to yield multisubstituted imidazoles. organic-chemistry.org
A different type of cycloaddition, the 1,5-electrocyclization of azavinyl azomethine ylides, has also been successfully employed. These ylides can be generated from 1,2-diaza-1,3-dienes and subsequently cyclize under microwave irradiation to form diversely functionalized imidazole-4-carboxylates. nih.gov Furthermore, a metal-free formal [4+1] cycloamination between vinyl azides and isocyanides offers an efficient route to imidazole-4-carboxylic derivatives. organic-chemistry.org
| Cycloaddition Type | Key Reactants | Conditions/Catalyst | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | α-Isocyanoacetate + Imidoyl Chloride | Base (e.g., NaH) | nih.gov |
| [3+2] Cycloaddition | Benzimidate + 2H-azirine | ZnCl₂ | organic-chemistry.org |
| 1,5-Electrocyclization | 1,2-Diaza-1,3-diene derived azavinyl azomethine ylide | Microwave irradiation | nih.gov |
| [4+1] Cycloamination | Vinyl azide (B81097) + Isocyanide | Benzoic acid catalyst, metal-free | organic-chemistry.org |
Multi-Component Reactions for Imidazole Construction
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are particularly well-suited for building complex heterocyclic structures like imidazole-4-carboxylates from simple, readily available starting materials. nih.govrsc.org
A notable example is a one-pot, three-component synthesis where 1,2-diaza-1,3-dienes are treated with primary amines and aldehydes. Under microwave irradiation, this mixture yields diversely functionalized 3-alkyl- and 3-aryl-imidazole-4-carboxylates in good yields. nih.gov The Van Leusen imidazole synthesis is another classic MCR that uses tosylmethyl isocyanide (TosMIC) as a key building block, which reacts with an imine (often generated in situ from an aldehyde and an amine) to form the imidazole ring. organic-chemistry.org More complex four-component reactions have also been developed. For instance, heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions can produce 1,2,4-trisubstituted 1H-imidazoles. organic-chemistry.org
Precursor-Based Syntheses (e.g., from α-Isocyanoacetates, Glycine (B1666218) Derivatives)
Many synthetic routes to imidazole-4-carboxylates rely on specific, versatile precursor molecules that provide the core atoms for the final heterocyclic ring.
α-Isocyanoacetates: Alkyl isocyanoacetates, such as ethyl isocyanoacetate, are exceptionally useful precursors for constructing a variety of nitrogen-containing heterocycles, including imidazoles. nih.gov Several methods leverage these synthons:
Copper-catalyzed condensation: The potassium salt of ethyl isocyanoacetate can be condensed with isothioureas using copper(I) chloride as a catalyst. nih.gov
Base-mediated annulation: In the presence of a base like potassium tert-butoxide (t-BuOK), α-isocyanoacetates can undergo annulation with ketenimines or trifluoroacetimidoyl chlorides to give disubstituted imidazole-4-carboxylate esters. nih.gov
Solvent-free cycloaddition: A simple and efficient protocol involves the cyclization between formamidines and ethyl isocyanoacetate in the absence of any metal catalyst or solvent, using DABCO as a base. researchgate.net
Glycine Derivatives: Glycine and its esters are fundamental building blocks for imidazole synthesis. acs.org A patented method describes the synthesis of 1H-imidazole-4-carboxylic acid starting from ethyl acetamidoacetate, a glycine derivative. google.comgoogle.com The process involves cyclization with potassium thiocyanate (B1210189) to form a 2-sulfydryl-imidazole intermediate, followed by oxidative desulfurization and hydrolysis. google.com Glycine itself has also been employed as an efficient organocatalyst for the four-component synthesis of tetra-substituted imidazoles in an aqueous medium, highlighting its dual role as both a potential precursor and a green catalyst. samipubco.com
Modern Catalytic Methods in Isopropyl Imidazole-4-carboxylate Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity. The synthesis of imidazole-4-carboxylates has benefited significantly from the development of novel catalytic systems, particularly those based on transition metals.
Metal-Catalyzed Cyclization and Coupling Strategies
Transition metals are frequently used to catalyze the key bond-forming steps in the construction of the imidazole ring. These metals can activate substrates, facilitate cycloadditions, and promote coupling reactions that would otherwise be difficult to achieve.
Copper Catalysis: Copper catalysts are particularly prevalent in imidazole synthesis.
Cu(I)-Catalyzed Three-Component Reaction: A strategy developed by Meng and co-workers utilizes copper(I) iodide (CuI) to catalyze the reaction between ethyl isocyanoacetate, primary aliphatic amines, and an aldehyde to produce 1,5-disubstituted-1H-imidazole-4-carboxylate esters. nih.gov
Cu(I)-Catalyzed Condensation: An early method involved the use of copper(I) chloride (CuCl) to catalyze the condensation of the potassium salt of ethyl isocyanoacetate with isothioureas. nih.gov
Copper-Catalyzed Cross-Cycloaddition: This method enables the synthesis of imidazoles through the reaction of two different isocyanide molecules, likely proceeding through the activation of a C-H bond by the copper catalyst. researchgate.net
Other Metal Catalysis: While copper is common, other metals also find application.
Rhodium(II) Catalysis: Rhodium(II) catalysts can mediate the reaction of 1-sulfonyl triazoles with nitriles to yield imidazoles. organic-chemistry.org
Iron Catalysis: In a multi-step synthesis of 1H-imidazole-4-carboxylic acid, a composite catalyst containing ferric nitrate (B79036) and iron sulfate (B86663) was used for the oxidative desulfurization of a 2-sulfydryl-imidazole intermediate. google.com
Zinc Catalysis: Zinc chloride (ZnCl₂) has been shown to catalyze the [3+2] cycloaddition reaction between benzimidates and 2H-azirines to afford multisubstituted imidazoles. organic-chemistry.org
| Metal Catalyst | Reaction Type | Key Reactants | Reference |
|---|---|---|---|
| Copper(I) Iodide (CuI) | Three-Component Reaction | Ethyl isocyanoacetate, primary amine, aldehyde | nih.gov |
| Copper(I) Chloride (CuCl) | Condensation | Potassium salt of ethyl isocyanoacetate, isothiourea | nih.gov |
| Copper | Cross-Cycloaddition | Two different isocyanides | researchgate.net |
| Zinc Chloride (ZnCl₂) | [3+2] Cycloaddition | Benzimidate, 2H-azirine | organic-chemistry.org |
| Rhodium(II) | Cyclization | 1-Sulfonyl triazole, nitrile | organic-chemistry.org |
| Fe(NO₃)₃ / FeSO₄ | Oxidative Desulfurization | 2-Sulfydryl-4-ethyl imidazolecarboxylate | google.com |
Organocatalytic Approaches in Imidazole Ester Formation
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the formation of complex molecules. The imidazole core itself, with its unique electronic and structural properties, can act as an effective organocatalyst. ias.ac.inresearchgate.net The amphoteric nature of the imidazole ring, containing both a basic pyridine-like nitrogen and an acidic amine function, allows it to facilitate reactions with distinct reactivity patterns. ias.ac.in This dual functionality is crucial in its catalytic role, particularly in esterification and hydrolysis reactions. rsc.orgacs.org
In the context of imidazole ester formation, organocatalysts containing an imidazole moiety, such as histidine and its analogues, have been shown to effectively catalyze the esterification of carboxylic acids. rsc.orgrsc.org The mechanism often involves the nucleophilic nitrogen of the imidazole ring attacking the electrophilic carbonyl carbon of a carboxylic acid derivative (like an anhydride), forming a reactive acylimidazolium intermediate. This intermediate is then readily attacked by an alcohol to form the desired ester, regenerating the catalyst in the process. This catalytic cycle avoids the need for harsh reagents or metal catalysts, aligning with the principles of green chemistry. rsc.org Imidazolium-based ionic liquids have also been investigated as dual solvent-catalysts for esterification reactions, providing satisfactory yields and reaction rates. rsc.orgrsc.org The use of imidazole as an organocatalyst can reduce the formation of byproducts and increase product yield due to its moderate catalytic properties. ias.ac.in
| Catalyst System | Reactants | Reaction | Key Advantages | Reference |
|---|---|---|---|---|
| Histidine Analogues | α-tocopherol and succinic anhydride | Esterification | Biologically inspired, metal-free | rsc.orgrsc.org |
| Imidazolium-based Ionic Liquids | α-tocopherol and succinic anhydride | Esterification | Dual solvent-catalyst, recyclable | rsc.orgrsc.org |
| Imidazole | Aromatic aldehydes, malononitrile, phthalhydrazide | One-pot multicomponent synthesis | Mild conditions, high yields, green solvent | ias.ac.in |
Stereoselective and Asymmetric Synthetic Approaches to Chiral Derivatives
The synthesis of chiral imidazole derivatives is of significant interest due to their potential applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. Stereoselective and asymmetric approaches aim to control the three-dimensional arrangement of atoms, leading to the formation of a single enantiomer or diastereomer.
One notable strategy involves the catalytic enantioselective desymmetrization of a prochiral imidazole precursor. This method has been successfully applied to the synthesis of axially chiral imidazoles. nih.gov By deprotonating an achiral 1H-imidazole, an achiral anion with enantiotopic nitrogen atoms is generated. A suitable chiral catalyst can then differentiate between these nitrogens, leading to the enantioselective installation of a substituent and the creation of a stable, axially chiral imidazole. nih.gov This process is operationally simple and can be performed on a gram scale, often yielding products with high enantiomeric excess (>90% ee). nih.gov
Another approach focuses on the asymmetric synthesis of imidazole-4,5-dicarboxamide derivatives. nih.govrsc.org These syntheses often involve multi-step procedures starting from benzimidazole (B57391) derivatives, which are oxidized to form imidazole-4,5-dicarboxylic acid. nih.gov Subsequent steps involving the formation of amide bonds with chiral amines or auxiliaries can introduce the desired stereochemistry. These asymmetric derivatives have been explored for their potential as inhibitors of viral proteases. nih.govrsc.org Furthermore, novel chiral imidazole cyclophane receptors have been synthesized through the highly selective N-alkylation of a bridged histidine diester, demonstrating good chiral recognition toward amino acid derivatives. rsc.org
| Approach | Starting Material/Substrate | Key Transformation | Product Type | Achieved Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Cation-Directed Desymmetrization | Prochiral 1H-imidazole | Enantioselective N-alkylation | Axially Chiral Imidazoles | >90% ee | nih.gov |
| Asymmetric Multicomponent Reaction | 2-aminopyridines, isocyanides, acetylenedicarboxylates | Atroposelective synthesis | Axially Chiral Imidazo[1,2-a]pyridines | High ee values reported | nih.gov |
| Multi-step Synthesis | Benzimidazole derivatives | Oxidation followed by asymmetric amidation | Asymmetric Imidazole-4,5-dicarboxamides | Specific enantiomers synthesized for biological evaluation | nih.govrsc.org |
| Selective N-Alkylation | Bridged histidine diester | Alkylation with dibromide | Chiral Imidazole Cyclophane Receptors | High selectivity reported | rsc.org |
Sustainable and Green Chemistry Methodologies
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. The synthesis of imidazole derivatives has benefited significantly from these approaches. researchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. derpharmachemica.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing product yields compared to conventional heating methods. orientjchem.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform heating. researchgate.netorientjchem.org
For the synthesis of substituted imidazoles, microwave-assisted protocols have been successfully developed for one-pot, multi-component reactions. For instance, the condensation of an amine, an aldehyde, and a 1,2-dicarbonyl compound can be efficiently carried out under microwave irradiation, often under solvent-free conditions using a solid support like silica gel. This combination of microwave heating and solvent-free conditions represents a significant step towards a more environmentally friendly synthetic process. nih.gov Optimization of microwave-assisted synthesis using factorial design has been shown to produce high yields of imidazole derivatives. orientjchem.org
| Reactants | Conditions | Reaction Time (Microwave) | Yield (Microwave) | Comparison to Conventional Method | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes, Benzil, Ammonium Acetate | Cr2O3 nanoparticles, H2O, 400 W | 4–9 min | up to 97% | Significantly shorter reaction time and higher efficiency | nih.gov |
| Primary Aromatic Amine, Aryl Aldehydes, Benzil, NH4OAc | Silica gel, solvent-free, 1000 W | 12–16 min | Higher yields | Conventional method requires longer hours with lower yields | |
| 1,2-Diaza-1,3-dienes, Primary Amines, Aldehydes | Microwave irradiation | Not specified | Good yields | Enables one-pot multicomponent procedure | nih.gov |
| Phenyl Glycidyl Ether, Imidazoles/Pyrazoles | Solvent-free, 120 °C | 1 min | Competitive yields | Traditional methods require longer heating or organic solvents | nih.gov |
Solvent-Free and Aqueous Medium Reaction Conditions
Eliminating or replacing volatile organic solvents is a cornerstone of green chemistry. Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, easier product separation, and enhanced safety. asianpubs.orgresearchgate.net One-pot syntheses of imidazole derivatives have been successfully developed under solvent-free conditions, often requiring only gentle heating. asianpubs.org These methods are noted for their high efficiency, mild reaction conditions, and simple setup. asianpubs.orgresearchgate.net
Similarly, using water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. nih.gov The synthesis of imidazole-based hybrids has been achieved using eco-friendly aqueous approaches. nih.govbohrium.com For example, the synthesis of polysubstituted imidazoles has been effectively catalyzed by nanoparticles in water under microwave irradiation, combining multiple green chemistry principles. nih.gov The use of a water-ethanol mixture has also been employed as a greener reaction medium for the organocatalytic synthesis of related heterocyclic compounds, allowing for easy product isolation and recycling of the reaction medium. ias.ac.in These methodologies demonstrate a clear trend towards more sustainable practices in the synthesis of imidazole carboxylates and their derivatives. researchgate.net
| Methodology | Reactants | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate | Heating at ~70 °C | High yields, easy setup, mild conditions, environmentally friendly | asianpubs.org |
| Aqueous Medium Synthesis | Aromatic Aldehydes, Benzil, Ammonium Acetate | Cr2O3 nanoparticles, Microwave (400 W) | High yields, operational simplicity, reasonable reaction times | nih.gov |
| Aqueous Medium Synthesis (Aqueous:EtOH) | Aromatic Aldehydes, Malononitrile, Phthalhydrazide | Imidazole (20 mol%), 80°C | Recyclable medium, mild conditions, excellent yields, no chromatography | ias.ac.in |
| Solvent-Free Synthesis | Aldehyde, Benzil, Ammonium Acetate | Lactic acid, 160 °C | Good to excellent yields, metal-free | rsc.org |
Chemical Reactivity and Mechanistic Investigations of Isopropyl 1h Imidazole 4 Carboxylate
Fundamental Reaction Pathways of the Imidazole (B134444) Core
The reactivity of Isopropyl 1H-imidazole-4-carboxylate is dictated by the interplay between the aromatic imidazole ring and the isopropyl ester functional group. The imidazole core provides sites for electrophilic attack and, under certain conditions, nucleophilic substitution, while the ester moiety is primarily susceptible to nucleophilic acyl substitution.
The imidazole ring is an electron-rich heterocycle, making it generally susceptible to electrophilic aromatic substitution. nih.govglobalresearchonline.net The reactivity is often compared to other five-membered heterocycles, with imidazole being more reactive towards electrophilic attack than pyrazole (B372694) or thiazole. globalresearchonline.netquora.com The positions of substitution are influenced by the electronic nature of the ring atoms and the directing effects of substituents.
Common electrophilic substitution reactions applicable to the imidazole core include:
Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid. uobabylon.edu.iq
Halogenation: Introduction of halogen atoms (e.g., Br, I), which can occur with reagents like bromine in chloroform (B151607) or iodine under alkaline conditions. uobabylon.edu.iq
Sulfonation: Introduction of a sulfonic acid group (-SO3H), for instance, with disulfuric acid. uobabylon.edu.iq
Alkylation and Acylation: These reactions can occur on the ring carbons or, more commonly, at the N1 nitrogen, replacing the imino hydrogen. uobabylon.edu.iqpharmaguideline.com
Reactions at the Ester Moiety: The isopropyl ester group is a classic site for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the isopropoxide leaving group. Key reactions include:
Hydrolysis: Reaction with water, typically under acidic or basic catalysis, to yield 1H-imidazole-4-carboxylic acid and isopropanol (B130326).
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.
Aminolysis/Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine to produce the corresponding amide, 1H-imidazole-4-carboxamide.
Reactions at the Imidazole Ring: Nucleophilic aromatic substitution on the imidazole ring is generally difficult due to the ring's electron-rich nature. globalresearchonline.netpharmaguideline.com However, such reactions can be facilitated if the ring is substituted with strong electron-withdrawing groups or if a good leaving group (like a halogen) is present. pharmaguideline.com For instance, halogenated imidazoles, particularly those with N-protected groups, have been shown to undergo nucleophilic substitution where a halide at the C2 position is displaced by various nucleophiles like thiolates or isopropoxide. The presence of the C4-carboxylate group in this compound would provide some activation towards nucleophilic attack, especially at the C2 and C5 positions, should a suitable leaving group be present at one of those sites.
The imidazole ring is generally stable and resistant to oxidation by common oxidizing agents like chromic acid or hydrogen peroxide. pharmaguideline.com However, it can be attacked by stronger oxidants like perbenzoic acid or ozone. pharmaguideline.com The reaction with ozone, for example, leads to ring cleavage, forming products such as formamide (B127407) and formate. researchgate.netrsc.org
The primary sites for reduction in this compound are the ester group and, under more forcing conditions, the imidazole ring itself.
Reduction of the Ester: The isopropyl ester can be readily reduced to a primary alcohol, (1H-imidazol-4-yl)methanol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). orgoreview.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com Milder reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters. orgoreview.comlibretexts.org It is also possible to achieve a partial reduction to the corresponding aldehyde, 1H-imidazole-4-carbaldehyde, using specialized reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. orgoreview.com
The table below summarizes some fundamental transformations of the functional groups present in this compound.
| Reaction Type | Reagent(s) | Functional Group | Product |
| Ester Hydrolysis | H₂O, H⁺ or OH⁻ | Isopropyl Ester | 1H-imidazole-4-carboxylic acid |
| Ester Reduction | 1. LiAlH₄ 2. H₂O | Isopropyl Ester | (1H-imidazol-4-yl)methanol |
| Partial Reduction | 1. DIBAL-H 2. H₂O | Isopropyl Ester | 1H-imidazole-4-carbaldehyde |
| Ring Nitration | HNO₃, H₂SO₄ | Imidazole Ring | Isopropyl 5-nitro-1H-imidazole-4-carboxylate |
| Ring Halogenation | Br₂, CHCl₃ | Imidazole Ring | Isopropyl 2,5-dibromo-1H-imidazole-4-carboxylate |
| Ring Ozonolysis | O₃ | Imidazole Ring | Ring Cleavage Products |
Proposed Mechanistic Pathways for Key Transformations
Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing synthetic pathways. This involves identifying key intermediates and studying the energetic landscape of the reaction.
The transformations of this compound proceed through various transient species.
Electrophilic Substitution: The mechanism of electrophilic aromatic substitution on the imidazole ring proceeds via a cationic, high-energy intermediate known as a σ-complex or arenium ion. uobabylon.edu.iq The electrophile adds to a carbon atom (e.g., C5), breaking the aromaticity and forming a resonance-stabilized carbocation. The subsequent loss of a proton from the same carbon atom restores the aromatic ring, completing the substitution.
Nucleophilic Acyl Substitution: Reactions at the ester carbonyl group involve a tetrahedral intermediate . rsc.org The attacking nucleophile adds to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral, sp³-hybridized intermediate with a negative charge on the oxygen atom. This intermediate is typically short-lived and collapses by reforming the C=O double bond and expelling the isopropoxide as a leaving group.
Oxidation/Reduction: The mechanisms of oxidation and reduction can involve various intermediates depending on the reagents. The reduction of the ester with LiAlH4 proceeds through the addition of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to form an aldehyde, which is immediately reduced further by another hydride addition to yield an alkoxide intermediate. chemistrysteps.com Subsequent protonation during workup gives the final primary alcohol. numberanalytics.com Oxidation reactions, particularly with radical species like the hydroxyl radical (OH•), can proceed through initial radical addition to the ring, forming radical adduct intermediates. rsc.org
Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. While specific studies on this compound are scarce, data on the parent imidazole core offers valuable insights.
For example, the kinetics of the reaction between imidazole and ozone in aqueous solution have been investigated. researchgate.netrsc.orgrsc.org These studies determine the reaction rate constants, which quantify how quickly the reaction proceeds. The reaction of neutral imidazole with ozone is very fast, whereas the protonated imidazolium (B1220033) ion reacts much more slowly, demonstrating the significant influence of pH and speciation on reactivity. rsc.org Computational studies have been used to calculate the Gibbs free energies and activation energy barriers for reactions, such as the atmospheric oxidation of imidazole by hydroxyl radicals, helping to predict the most favorable reaction pathways from a thermodynamic and kinetic standpoint. rsc.org For instance, the addition of the OH radical to the imidazole ring was found to be a thermodynamically spontaneous process with a negative activation energy, indicating a highly favorable reaction. rsc.org
The table below presents kinetic data for the reaction of different imidazole species with ozone, illustrating the type of data obtained from such studies.
| Reactant Species | Second-Order Rate Constant (k) with O₃ (M⁻¹s⁻¹) | Reference |
| Neutral Imidazole | (2.3 ± 0.1) × 10⁵ | rsc.org |
| Protonated Imidazole | (1.5 ± 0.1) × 10³ | rsc.org |
These fundamental kinetic and thermodynamic parameters are essential for predicting the behavior of imidazole-containing compounds in various chemical environments. The presence of the isopropyl carboxylate substituent would be expected to modulate these values by altering the electron density of the ring and potentially introducing steric effects, thereby influencing both the thermodynamics (e.g., stability of intermediates) and kinetics (e.g., activation energy) of the reactions. nih.govresearchgate.net
Derivatization and Functionalization Strategies of this compound
The chemical architecture of this compound, featuring a reactive imidazole core and a modifiable ester group, presents a versatile platform for the synthesis of a diverse range of derivatives. Functionalization strategies primarily target the nitrogen atoms of the imidazole ring and the carbonyl carbon of the isopropyl ester. These modifications are crucial for developing new chemical entities and for creating building blocks for more complex molecular structures.
Introduction of Substituents on the Imidazole Core and Ester Group
The imidazole ring of this compound contains an acidic N-H proton, making the N-1 position a primary site for the introduction of substituents through reactions like alkylation and arylation.
N-Alkylation of the Imidazole Core:
The most common functionalization strategy for the imidazole core is N-alkylation. This reaction typically involves the deprotonation of the imidazole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide or other electrophilic species. A general method for the N-alkylation of imidazole compounds involves mixing the imidazole with a carbonate ester in the presence of a solvent and an organic tertiary amine catalyst, followed by heating. google.com Another established protocol uses a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to generate the imidazolide (B1226674) anion, which then reacts with an alkylating agent (e.g., an alkyl bromide). beilstein-journals.org The choice of base and reaction conditions can be critical for achieving high yields and regioselectivity, particularly in molecules with multiple potential reaction sites. beilstein-journals.org While these methods are broadly applicable to imidazole derivatives, specific conditions can be optimized depending on the nature of the alkylating agent and any other functional groups present in the molecule. nih.govresearchgate.net
| Reagents | Base/Catalyst | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Alkyl Halide (e.g., R-Br) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Deprotonation followed by addition of alkyl halide. | beilstein-journals.org |
| Carbonate Ester (e.g., Dialkyl Carbonate) | Organic Tertiary Amine (e.g., DMAP) | Aromatic Hydrocarbon or Dipolar Aprotic (e.g., Toluene, DMF) | Heating at 80-140 °C. | google.com |
| 1-Bromobutane | Alkaline Carbons (e.g., Cs-exchanged carbon) | Dry Media | Heating at elevated temperatures (e.g., 333 K). | researchgate.net |
Modification of the Ester Group:
Beyond hydrolysis and amidation, direct functionalization of the isopropyl ester group itself is less common. The primary value of the ester lies in its role as a precursor to the more reactive carboxylic acid or as a protecting group that can be removed under specific conditions.
Ester Hydrolysis and Amidation Reactions
The ester functional group is readily converted into a carboxylic acid or various amides, significantly expanding the synthetic utility of the parent molecule.
Ester Hydrolysis:
The hydrolysis of the isopropyl ester to the corresponding 1H-imidazole-4-carboxylic acid is a fundamental transformation. This reaction is typically carried out via saponification, which involves treating the ester with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an aqueous or alcoholic solution. chemicalbook.comgoogle.comgoogle.com The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the isopropoxide leaving group yields the carboxylate salt. The reaction is driven to completion by the formation of this stable salt. youtube.comthieme-connect.de The free carboxylic acid is then obtained by acidifying the reaction mixture with a strong acid, like sulfuric acid or hydrochloric acid, to a pH of approximately 1-2, which protonates the carboxylate anion and causes the product to precipitate. chemicalbook.comgoogle.com
Amidation Reactions:
The conversion of this compound to imidazole-4-carboxamides is a key strategy for creating compounds with potential biological activity. nih.govresearchgate.net This transformation is most efficiently achieved through a two-step sequence involving initial hydrolysis of the ester to 1H-imidazole-4-carboxylic acid, as described above. The resulting carboxylic acid is then coupled with a desired amine. This amidation step typically requires the use of a coupling agent to activate the carboxylic acid. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), are effective for promoting the formation of the amide bond under mild conditions. nih.govorganic-chemistry.org This method is highly versatile and allows for the synthesis of a wide array of primary, secondary, and tertiary amides by varying the amine component. organic-chemistry.orgrsc.org
| Step | Reaction | Typical Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Ester Hydrolysis (Saponification) | 1. KOH or NaOH (aq.) 2. H₂SO₄ or HCl (to pH 1-2) | 1H-imidazole-4-carboxylic acid | chemicalbook.comgoogle.comgoogle.com |
| 2 | Amide Coupling | Amine (R-NH₂), HBTU, Hünig's Base | 1H-imidazole-4-carboxamide | nih.govorganic-chemistry.org |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides data on the number of different types of protons, their electronic environments, and the proximity of neighboring protons. For Isopropyl 1H-imidazole-4-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring and the isopropyl ester group.
The imidazole ring typically displays two singlets in the aromatic region of the spectrum, corresponding to the protons at the C2 and C5 positions. The isopropyl group gives rise to two signals: a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, resulting from spin-spin coupling.
Table 1: Expected ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Imidazole H-2 | ~7.8-8.0 | Singlet (s) | N/A | 1H |
| Imidazole H-5 | ~7.6-7.8 | Singlet (s) | N/A | 1H |
| Isopropyl CH | ~5.0-5.2 | Septet (sept) | ~6.8 | 1H |
Note: Data are predicted values based on analogous structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for a carbon count and insight into their hybridization and electronic environment.
For this compound, the spectrum would be expected to show signals for the three imidazole ring carbons, the ester carbonyl carbon, and the two distinct carbons of the isopropyl group (methine and methyl). The chemical shift of the carbonyl carbon is characteristically found far downfield.
Table 2: Expected ¹³C NMR Chemical Shift Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | ~160-165 |
| Imidazole C-2 | ~135-140 |
| Imidazole C-4 | ~138-142 |
| Imidazole C-5 | ~115-120 |
| Isopropyl CH | ~68-72 |
Note: Data are predicted values based on analogous structures. The exact chemical shifts can vary depending on the solvent and experimental conditions.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak would be observed between the isopropyl methine (CH) septet and the methyl (CH₃) doublet, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals for the imidazole H-2, H-5, isopropyl CH, and isopropyl CH₃ to their corresponding carbon signals in the ¹³C spectrum.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the determination of a molecule's exact elemental composition by distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₇H₁₀N₂O₂), HRMS is used to confirm that the experimentally measured mass corresponds to the calculated exact mass of its molecular ion.
Table 3: HRMS Data for this compound
| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |
|---|---|---|
| C₇H₁₀N₂O₂ | [M+H]⁺ | 155.0815 |
The choice of ionization technique is critical for generating ions from the neutral molecule for MS analysis. So-called "soft" ionization techniques are often preferred as they minimize fragmentation and typically produce an abundant signal for the molecular ion.
Electrospray Ionization (ESI): ESI is a widely used soft ionization technique that is particularly suitable for polar molecules like this compound. It typically generates protonated molecules, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. The resulting spectrum is often simple and clearly indicates the molecular weight of the compound.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be used for moderately polar compounds. It is less prone to matrix effects than ESI and can be a valuable alternative for analysis. Like ESI, it generally produces a strong signal for the protonated molecule [M+H]⁺.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Imidazole |
Infrared (IR) and Raman Spectroscopy Applications for Functional Group Identification
The imidazole ring is characterized by several distinct vibrations. The N-H stretching vibration of the imidazole ring is typically observed in the IR spectrum as a broad band in the range of 3150-2900 cm⁻¹. C-H stretching vibrations of the aromatic imidazole ring are expected to appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring give rise to characteristic bands in the 1650-1450 cm⁻¹ region.
The isopropyl group exhibits characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl groups of the isopropyl moiety are expected in the 2975-2950 cm⁻¹ and 2875-2865 cm⁻¹ regions, respectively. The bending vibrations of the methyl groups typically appear around 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹.
The ester functional group is readily identified by its strong carbonyl (C=O) stretching absorption, which for an α,β-unsaturated ester like this compound, is anticipated in the range of 1730-1715 cm⁻¹ in the IR spectrum. The C-O stretching vibrations of the ester group will produce strong bands in the 1300-1100 cm⁻¹ region.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The imidazole ring vibrations are typically Raman active. Notably, the symmetric ring breathing vibrations, which may be weak in the IR spectrum, often show strong intensity in the Raman spectrum. The C=C and C=N stretching vibrations of the imidazole ring are also expected to be prominent in the Raman spectrum.
Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Imidazole Ring | N-H Stretch | 3150-2900 (IR) |
| C-H Stretch | 3100-3000 (IR, Raman) | |
| C=N and C=C Stretch | 1650-1450 (IR, Raman) | |
| Isopropyl Group | Asymmetric C-H Stretch | 2975-2950 (IR, Raman) |
| Symmetric C-H Stretch | 2875-2865 (IR, Raman) | |
| C-H Bend | 1470-1450, 1385-1365 (IR) | |
| Ester Group | C=O Stretch | 1730-1715 (IR, Raman) |
X-ray Crystallography for Solid-State Molecular Structure Determination
Single-Crystal X-ray Diffraction Methodologies
The process of single-crystal X-ray diffraction begins with the growth of a high-quality single crystal of the compound of interest. This crystal is then mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
The intensities and positions of these diffracted spots are collected by a detector. This raw data is then processed to determine the unit cell dimensions and the symmetry of the crystal. The unit cell is the basic repeating structural unit of a crystal. For the related compound, 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate monohydrate, the crystal system was determined to be monoclinic.
The final step is the structure solution and refinement. Using the collected diffraction data, the positions of the individual atoms within the unit cell are determined. This is often achieved using direct methods or Patterson methods to solve the phase problem. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns, resulting in a highly accurate molecular structure.
Table 2: Crystallographic Data for the Analogous Compound 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate monohydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀N₂O₄·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.828(2) |
| b (Å) | 14.308(4) |
| c (Å) | 8.930(2) |
| β (°) | 93.590(3) |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, play a crucial role in the stability and physical properties of the crystalline solid.
In the crystal structure of the related 5-Carboxy-2-isopropyl-1H-imidazol-3-ium-4-carboxylate monohydrate, hydrogen bonding is a dominant intermolecular force. The presence of the imidazole N-H group, the carboxylate groups, and a water molecule of crystallization leads to an extensive network of hydrogen bonds. Specifically, N-H···O and O-H···O hydrogen bonds are observed, linking the molecules into two-dimensional networks.
For this compound, the primary hydrogen bond donor would be the N-H group of the imidazole ring, and the primary acceptors would be the nitrogen atom of the imidazole ring and the oxygen atoms of the ester carbonyl group. Therefore, it is highly probable that N-H···N and N-H···O hydrogen bonds would be significant in its crystal packing. These interactions would likely link the molecules into chains or sheets.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
A DFT study would begin with the optimization of the molecular geometry of Isopropyl 1H-imidazole-4-carboxylate. This process determines the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. Different functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the accuracy of the calculated structure. The stability of the molecule would be confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum.
Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals)
Analysis of the electronic structure provides insights into the molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to explore the dynamic behavior and macroscopic properties of molecules.
Conformational Analysis and Energy Landscapes
For a molecule with rotatable bonds, such as the isopropyl ester group in this compound, conformational analysis is essential. This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformation to map out the potential energy surface. This analysis identifies the most stable conformers (global and local minima) and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and preferred shapes.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic absorption spectra. These predictions are valuable for interpreting experimental spectra and assigning specific spectral features to molecular structures and electronic transitions.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in various chemical transformations. Researchers would map the reaction pathway from reactants to products, identifying any intermediates and, crucially, the transition state structures. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. Such studies are vital for optimizing reaction conditions and designing new synthetic routes.
Applications in Organic Synthesis and Advanced Materials Science
Role as a Key Precursor in Heterocyclic Synthesis
As a functionalized imidazole (B134444), Isopropyl 1H-imidazole-4-carboxylate serves as an important starting material. The ester can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, while the nitrogen atoms of the imidazole ring can participate in various cyclization and substitution reactions.
Building Block for Diverse Imidazole Derivatives and Fused Heterocycles
The imidazole framework is a privileged scaffold in medicinal chemistry, and precursors like this compound are instrumental in building more complex derivatives. Esters of imidazole-4-carboxylic acid can be synthesized through methods such as the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. nih.gov The ester group can be modified post-synthesis to create a variety of amides, hydrazides, and other related compounds, each with potentially unique biological or chemical properties.
Furthermore, the imidazole ring itself is a platform for constructing fused heterocyclic systems. These are bicyclic or polycyclic structures where the imidazole ring is merged with another ring system. Such fused imidazoles, including imidazo[1,2-a]pyridines, are of significant interest due to their presence in pharmacologically active molecules. Synthetic strategies often involve the cyclization of appropriately substituted imidazole precursors.
Key Synthetic Transformations Starting from Imidazole-4-Carboxylate Esters:
| Transformation | Reagents/Conditions | Product Class |
| Hydrolysis | Aqueous base (e.g., NaOH, KOH) followed by acidification | Imidazole-4-carboxylic acids |
| Aminolysis | Amine (R-NH2) | Imidazole-4-carboxamides |
| Reduction | Reducing agents (e.g., LiAlH4) | (1H-imidazol-4-yl)methanol |
| Cyclization | Bifunctional reagents | Fused Imidazole Heterocycles |
Synthesis of Complex Organic Molecules
The imidazole motif is a core component of numerous natural products and pharmaceuticals. Esters of imidazole-4-carboxylic acid serve as key intermediates in the multi-step synthesis of these complex targets. For instance, a related compound, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, is a crucial intermediate in the synthesis of Olmesartan Medoxomil, a medication used to treat high blood pressure. google.com This highlights the role of imidazole carboxylates in constructing highly functionalized molecules. The synthesis of such intermediates often involves multiple steps, including hydrolysis, esterification, and transesterification reactions to achieve the desired molecular architecture. google.com
Utilization in Catalyst Design and Ligand Development
The nitrogen atoms in the imidazole ring and the oxygen atoms of the carboxylate group make this compound and its parent acid excellent candidates for use as ligands in coordination chemistry. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can have catalytic or other useful properties.
The imidazole ring's histidine-like structure is particularly significant, as histidine is a common coordinating residue in metalloenzymes. rsc.org N-heterocyclic carboxylates are recognized as ideal candidates for constructing novel metal coordination polymers due to their versatile coordination modes. nih.gov Analogs such as 1H-imidazole-4,5-dicarboxylic acid have been extensively used to create complexes with diverse and interesting structural properties. nih.govnih.gov These imidazole-based ligands can coordinate with a variety of metal ions, leading to the formation of mononuclear or polynuclear metal complexes. nih.govresearchgate.net The specific structure of the resulting complex depends on the metal ion, the ligand, and the reaction conditions.
Potential Contributions to Material Science Research
The ability of imidazole carboxylates to form stable, well-defined structures with metal ions is of great interest in material science. chemimpex.com The self-assembly of metal ions and organic ligands like 1H-imidazole-4-carboxylic acid can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers. nih.gov
These materials are characterized by their crystalline, porous structures and have potential applications in several areas:
Gas Storage and Separation: The pores within MOFs can be tailored to selectively adsorb specific gas molecules.
Catalysis: The metal centers within the framework can act as catalytic sites.
Sensing: Changes in the optical or electronic properties of the MOF upon interaction with specific molecules can be used for chemical sensing.
The construction of metal complexes from N-heterocyclic carboxylic acids has attracted significant attention due to their intriguing topologies and potential applications. nih.govresearchgate.net The versatile coordination ability and the capacity for forming hydrogen bonds make ligands derived from this compound promising building blocks for the rational design of new functional materials. nih.gov
Future Research Perspectives and Challenges
Innovations in Efficient and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to Isopropyl 1H-imidazole-4-carboxylate and its derivatives is a primary area of future research. Traditional synthetic methods for imidazoles can be time-consuming, require harsh reaction conditions, and may generate significant waste. researchgate.netnih.gov Modern approaches are increasingly focused on green chemistry principles to address these shortcomings. researchgate.netsemanticscholar.orgasianpubs.org
Future innovations are expected to revolve around the following areas:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to drastic reductions in reaction times and improved product yields compared to conventional heating. nih.govderpharmachemica.comnih.govias.ac.in For the synthesis of imidazole-4-carboxylates, microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides has proven to be an effective one-pot multicomponent procedure. nih.gov This methodology allows for the modulation of substituents at various positions of the imidazole (B134444) ring, offering a flexible route to a library of derivatives. nih.gov Future work will likely focus on optimizing these conditions for this compound, potentially through the use of novel catalysts and solvent systems to further enhance efficiency and sustainability. nih.govorientjchem.org
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another green alternative to conventional methods. researchgate.netnih.govnih.govmendeley.com Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netnih.gov The use of ultrasound in conjunction with nano-catalysts has been shown to be highly effective for the synthesis of substituted imidazoles. nih.gov Research in this area could lead to the development of rapid, room-temperature synthesis of this compound, minimizing energy consumption. nih.gov
Flow Chemistry: Continuous flow reactors offer significant advantages for the synthesis of heterocyclic compounds, including improved safety, better heat and mass transfer, and the potential for straightforward scaling up. researchgate.netdurham.ac.uk Developing a continuous flow process for the synthesis of this compound would be a significant advancement, enabling on-demand production for research applications. researchgate.net
A comparative look at these innovative synthetic strategies is presented in the table below.
| Methodology | Key Advantages | Potential Challenges |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, one-pot procedures. nih.govderpharmachemica.com | Scalability can be an issue, requires specialized equipment. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, often at room temperature, energy efficient. researchgate.netnih.gov | Homogeneous irradiation in large-scale reactors can be difficult. |
| Flow Chemistry | High reproducibility, improved safety, easy scalability. researchgate.netdurham.ac.uk | Initial setup costs can be high, potential for channel clogging. |
Exploration of Novel Reactivity Profiles and Chemical Transformations
The bifunctional nature of this compound, with its electron-rich imidazole ring and electrophilic ester group, presents numerous opportunities for exploring novel chemical transformations.
Future research is likely to focus on:
Functionalization of the Imidazole Ring: The imidazole ring can undergo various substitution reactions, including halogenation, nitration, and alkylation. youtube.comyoutube.com Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and direct arylation, offer powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds at specific positions on the imidazole core. dntb.gov.uarsc.org Exploring these reactions with this compound as a substrate could lead to a diverse range of novel compounds with potentially interesting biological activities.
Transformations of the Carboxylate Group: The isopropyl ester group can be readily transformed into other functional groups. Hydrolysis can yield the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. rsc.orgnih.gov Reduction of the ester would provide the corresponding alcohol. These transformations would allow for the synthesis of a wide array of derivatives with modified physicochemical properties.
Intramolecular Cyclizations: For appropriately substituted derivatives of this compound, intramolecular cyclization reactions could be explored to construct novel fused heterocyclic systems. nih.gov Such compounds are of interest in medicinal chemistry due to their rigid structures, which can lead to high-affinity binding to biological targets.
Advancements in Integrated Spectroscopic and Computational Characterization
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic techniques with computational methods provides a powerful platform for in-depth characterization.
Future advancements in this area will likely involve:
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is particularly important for complex derivatives. chemicalbook.comresearchgate.netnih.govresearchgate.netchemicalbook.com
Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to study the electronic structure, reactivity, and spectroscopic properties of molecules. orientjchem.orgresearchgate.netnih.govmdpi.com For this compound, DFT can be used to:
Predict NMR chemical shifts and coupling constants to aid in spectral interpretation. orientjchem.org
Calculate molecular electrostatic potential (MEP) maps to identify reactive sites for electrophilic and nucleophilic attack. orientjchem.orgnih.gov
Analyze frontier molecular orbitals (HOMO and LUMO) to understand its electronic transitions and reactivity. orientjchem.org
Model reaction mechanisms to gain insight into the feasibility of proposed chemical transformations.
The table below summarizes key spectroscopic and computational data for a related compound, ethyl 5-methyl-1H-imidazole-4-carboxylate, which can serve as a reference for future studies on the isopropyl analogue.
| Spectroscopic/Computational Data | Description |
| 1H NMR | Provides information on the chemical environment of hydrogen atoms. |
| 13C NMR | Reveals the carbon framework of the molecule. chemicalbook.com |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. nih.gov |
| DFT Calculations | Predicts molecular geometry, electronic properties, and reactivity. orientjchem.orgresearchgate.net |
Development of Scalable Production Methods for Research Applications
For this compound to be widely utilized in research and as a building block for more complex molecules, the development of scalable and robust production methods is essential. acs.orgfigshare.comresearchgate.netosi.lv This involves translating a laboratory-scale synthesis into a process that can reliably produce larger quantities of the compound with high purity. acs.orgresearchgate.netprinceton-acs.org
Key challenges and future directions in this area include:
Process Optimization: This involves a systematic study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and minimize impurities. orientjchem.org
Purification Strategies: Developing efficient and scalable purification methods, such as crystallization or chromatography, is crucial for obtaining the compound in high purity.
Safety and Hazard Analysis: A thorough assessment of the safety hazards associated with the synthesis is necessary for safe scale-up.
Adoption of Flow Chemistry: As mentioned earlier, continuous flow chemistry is particularly well-suited for scalable production, offering better control over reaction conditions and enhancing safety. researchgate.netdurham.ac.uk The development of a flow process for this compound would represent a significant step towards its wider availability for research purposes. researchgate.net
Q & A
Q. What are the common synthetic routes for Isopropyl 1H-imidazole-4-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from imidazole precursors and isopropyl reagents. Key steps include alkylation at the N1 position and esterification at the C4-carboxylate group. Reaction conditions such as temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst choice (e.g., Pd(0) for C–H functionalization) significantly impact yield and purity. Optimization requires iterative adjustments to these parameters, followed by purification via column chromatography or recrystallization. Analytical techniques like HPLC and NMR are critical for assessing purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing imidazole ring protons at δ 7.2–8.0 ppm and isopropyl methyl groups at δ 1.2–1.4 ppm).
- IR Spectroscopy : Identifies functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) and imidazole ring vibrations (C-N stretches at ~1600 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D structure and substituent orientation in crystalline form .
Advanced Research Questions
Q. How does the isopropyl substituent influence the compound’s lipophilicity and interaction with hydrophobic environments?
The isopropyl group enhances lipophilicity (logP ~2.5) compared to unsubstituted imidazole-4-carboxylates, as measured by octanol-water partitioning. This increases membrane permeability in biological systems and improves solubility in non-polar solvents (e.g., dichloromethane). Computational modeling (e.g., molecular docking) reveals stronger van der Waals interactions with hydrophobic protein pockets, making it a candidate for drug discovery targeting lipid-rich environments .
Q. What role does Pd(0)-catalyzed C–H functionalization play in modifying the imidazole ring of this compound?
Pd(0) catalysis enables direct C–H bond activation at the C2 or C5 positions of the imidazole ring, facilitating regioselective coupling with aryl halides or boronic acids. This method avoids pre-functionalization steps, streamlining the synthesis of derivatives like 2-aryl-substituted analogs. Key parameters include ligand choice (e.g., phosphine ligands for stability) and solvent (e.g., THF for Pd dispersion). Reaction progress is monitored via TLC or LC-MS .
Q. How can this compound be utilized in the development of metal-organic frameworks (MOFs)?
The carboxylate group at C4 coordinates with metal ions (e.g., Zn²⁺, Cu²⁺) to form MOFs with tunable porosity. For example, solvothermal reactions in DMF at 100°C yield frameworks with surface areas >500 m²/g (measured via BET analysis). These MOFs show potential for gas storage (e.g., CO₂ adsorption at 298 K) or catalysis (e.g., Lewis acid sites for organic transformations). Structural stability under thermal (>300°C) and chemical (pH 2–12) conditions is assessed via PXRD and TGA .
Data Contradictions and Validation
Q. How can researchers reconcile discrepancies in reported biological activity data for imidazole-4-carboxylate derivatives?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To validate:
- Reproduce experiments using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity).
- Cross-reference with structural analogs (e.g., methyl vs. isopropyl esters) to isolate substituent effects.
- Apply statistical tools (e.g., ANOVA) to assess significance across replicates .
Q. What strategies mitigate byproduct formation during esterification of imidazole-4-carboxylic acid?
Common byproducts (e.g., diesters or hydrolyzed acids) are minimized by:
- Using anhydrous solvents (e.g., dry THF) and molecular sieves to scavenge water.
- Employing coupling agents like DCC (dicyclohexylcarbodiimide) for efficient ester bond formation.
- Monitoring reaction progress via in situ IR to halt at ~90% conversion .
Methodological Best Practices
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 3:1 to 1:1).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 116–118°C).
- Prep-HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for scale-up .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
DFT calculations (e.g., Gaussian 16) model transition states for electrophilic substitution or nucleophilic acyl substitution. Software like Schrödinger’s Maestro visualizes frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. MD simulations (e.g., GROMACS) assess solvation effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
